molecular formula C7H6BrN3S B14121857 5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole CAS No. 1159816-81-5

5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole

Cat. No.: B14121857
CAS No.: 1159816-81-5
M. Wt: 244.11 g/mol
InChI Key: NECJSKANKUWMNM-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole is a heterocyclic compound that contains both a thiazole and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine, thiazole, and pyrazole moieties in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole typically involves the reaction of 4-methyl-1H-pyrazole with a brominated thiazole derivative. One common method includes the use of 2-bromo-1,3-thiazole and 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The thiazole and pyrazole rings can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Catalysts: Palladium, copper

    Solvents: DMF, dichloromethane, ethanol

    Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield 2-(4-methyl-1H-pyrazol-1-yl)thiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the heterocyclic rings allows for interactions with various biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the bromine atom and the specific substitution pattern on the thiazole and pyrazole rings makes 5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole a valuable compound for various applications. Its reactivity and potential biological activities distinguish it from other similar compounds .

Properties

CAS No.

1159816-81-5

Molecular Formula

C7H6BrN3S

Molecular Weight

244.11 g/mol

IUPAC Name

5-bromo-2-(4-methylpyrazol-1-yl)-1,3-thiazole

InChI

InChI=1S/C7H6BrN3S/c1-5-2-10-11(4-5)7-9-3-6(8)12-7/h2-4H,1H3

InChI Key

NECJSKANKUWMNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=NC=C(S2)Br

Origin of Product

United States

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